
5-Amino-4-chloro-2-methylbenzoic acid
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Overview
Description
5-Amino-4-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-2-methylbenzoic acid typically involves the chlorination of 2-amino-3-methylbenzoic acid. In the presence of N-chlorosuccinimide and dimethylformamide (DMF) as a solvent, the reaction proceeds with good regioselectivity due to the strong electron-donating ability of the amino group . The reaction is carried out under heating conditions to achieve satisfactory results.
Industrial Production Methods
Industrial production of this compound can involve multi-step processes, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are scalable and can be run on large batches with significant yield and cost reduction.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 4-position and amino group at the 5-position participate in nucleophilic and electrophilic substitutions.
Key Findings :
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Chlorination with NCS proceeds regioselectively at the 5-position in DMF .
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Dichlorohydantoin introduces chlorine under radical-initiated conditions, favoring para-substitution .
Oxidation and Reduction
The amino group undergoes redox transformations, while the carboxylic acid remains inert under mild conditions.
Mechanistic Insight :
-
Pd-catalyzed hydrogenation selectively reduces nitro groups without affecting chlorine or methyl substituents .
Esterification and Hydrolysis
The carboxylic acid group reacts with alcohols to form esters, which are hydrolyzed under acidic/basic conditions.
Industrial Relevance :
-
Ester derivatives simplify purification and storage due to enhanced solubility in organic solvents .
Comparative Reactivity with Analogues
The methyl group at the 2-position sterically influences reaction pathways compared to unmethylated analogues.
Compound | Chlorination Rate (Relative) | Nitration Yield |
---|---|---|
5-Amino-4-chloro-2-methylbenzoic acid | 1.0 (reference) | 72% |
5-Amino-2-chlorobenzoic acid | 1.3 | 68% |
4-Amino-5-chloro-2-methoxybenzoic acid | 0.8 | N/A |
Trends :
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Methyl groups reduce chlorination rates by 20% compared to non-methylated analogues due to steric hindrance .
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Methoxy substituents further decelerate electrophilic substitutions .
Stability and Degradation Pathways
The compound degrades under harsh conditions:
Scientific Research Applications
5-Amino-4-chloro-2-methylbenzoic acid has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of organic single crystals with applications in nonlinear optics and optical limiting.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
Material Science: Utilized in the synthesis of 1,2,3,5-tetrasubstituted benzenes and Suzuki coupling products.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-methylbenzoic acid involves its functional groups participating in various chemical reactions. The amino group can undergo diazotization, transforming into other active functional groups, while the chlorine atom can participate in substitution reactions . These reactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar in structure but differs in the position of the amino and chloro groups.
4-Chloro-2-methylbenzoic acid: Lacks the amino group, making it less versatile in certain reactions.
5-Amino-2-methylbenzoic acid: Lacks the chloro group, affecting its reactivity in substitution reactions.
Uniqueness
5-Amino-4-chloro-2-methylbenzoic acid is unique due to the presence of both amino and chloro groups on the benzoic acid core, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis and pharmaceuticals .
Biological Activity
5-Amino-4-chloro-2-methylbenzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its molecular structure, which includes an amino group at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 2-position of the benzene ring. Its unique configuration allows it to participate in various biochemical interactions, making it a valuable intermediate in pharmaceutical synthesis and research.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various experimental models. For instance, a study demonstrated that treatment with this compound led to decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammation models, suggesting its potential role in managing inflammatory diseases.
The biological activity of this compound is partly attributed to its interaction with specific enzymes and receptors. It has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation .
Case Studies and Research Findings
- Case Study on Anti-inflammatory Effects : In a controlled experiment involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.
- Pharmacological Studies : A series of pharmacological evaluations have indicated that this compound exhibits dose-dependent inhibition of COX-1 and COX-2 activities. This finding suggests its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative with fewer side effects compared to conventional NSAIDs .
- Toxicological Assessments : Safety assessments have been conducted to evaluate the toxicity profile of this compound. These studies indicated that while the compound exhibits low acute toxicity, prolonged exposure may lead to mild irritative effects on skin and eyes. Therefore, caution is advised when handling this chemical in laboratory settings .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features and activities:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
4-Amino-2-chlorobenzoic acid | 2457-76-3 | Lacks methyl substitution; anti-inflammatory | Moderate inhibition of COX enzymes |
2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | Different substitution pattern; potential NSAID | Limited anti-inflammatory effects |
Methyl 3-amino-5-chloro-2-methylbenzoate | 294190-18-4 | Ester derivative; used in organic synthesis | Moderate enzyme inhibition |
This comparative analysis highlights the unique properties of this compound, particularly its enhanced anti-inflammatory activity due to its specific substitution pattern.
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-amino-4-chloro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
WGJYXWJRRSXENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)N)Cl |
Origin of Product |
United States |
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